molecular formula C24H20N2O2S B374508 2-([1,1'-biphenyl]-4-yloxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

2-([1,1'-biphenyl]-4-yloxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B374508
M. Wt: 400.5g/mol
InChI Key: JUXWNTJAYLWDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-([1,1'-biphenyl]-4-yloxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound with a unique structure that combines biphenyl, thiazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of biphenyl-4-ol with 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-([1,1'-biphenyl]-4-yloxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-([1,1'-biphenyl]-4-yloxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1'-biphenyl]-4-yloxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of biphenyl, thiazole, and acetamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5g/mol

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C24H20N2O2S/c1-17-7-9-20(10-8-17)22-16-29-24(25-22)26-23(27)15-28-21-13-11-19(12-14-21)18-5-3-2-4-6-18/h2-14,16H,15H2,1H3,(H,25,26,27)

InChI Key

JUXWNTJAYLWDKF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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